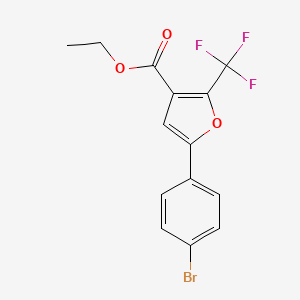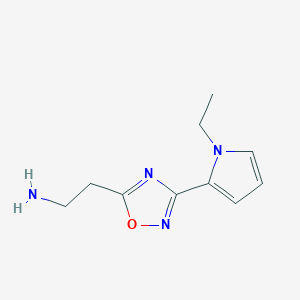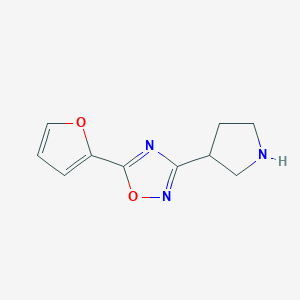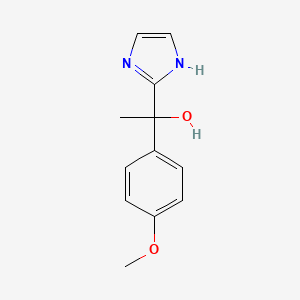
2-Chloro-N-ethyl-3-fluoropyridine-4-carboxamide
Descripción general
Descripción
“2-Chloro-N-ethyl-3-fluoropyridine-4-carboxamide” is a compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the chloro, fluoro, and carboxamide groups at the correct positions on the pyridine ring. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridine ring, with the various substituents (chloro, fluoro, ethyl, and carboxamide) attached at the 2, 3, and 4 positions. The exact structure would depend on the specific locations of these substituents .Chemical Reactions Analysis
As a nitrogen-containing aromatic compound, pyridine and its derivatives can undergo reactions typical of both aromatic compounds (like electrophilic aromatic substitution) and amines (like alkylation). The presence of the chloro, fluoro, and carboxamide groups would further influence the compound’s reactivity .Aplicaciones Científicas De Investigación
Radiotracer Development
2-Chloro-N-ethyl-3-fluoropyridine-4-carboxamide analogs have been explored in the development of radiotracers for positron emission tomography (PET) imaging. Specifically, N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, derived from 4-nitropyridin-2-yl precursors, have shown potential in vivo as reversible, selective, and high-affinity 5-HT1A receptor antagonists. These compounds exhibit high brain uptake, slow clearance, and stability, making them promising candidates for quantifying 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Chemical Synthesis Optimization
The compound has also been involved in synthetic chemistry research. For example, 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, a related compound, was synthesized from 2-chloro-3-amin0-4-methylpyridine and 2-chloropyridine-3-carboxylic acid. Optimal reaction conditions were determined to improve yield and purity, highlighting the compound's utility in chemical synthesis and the importance of optimizing reaction conditions for efficient production (Song, 2007).
Antibacterial Agent Development
The structural framework of this compound and its derivatives has been investigated for potential antibacterial activity. Pyridonecarboxylic acids, for instance, have been synthesized and evaluated as antibacterial agents, with certain derivatives showing more activity than existing compounds like enoxacin. This research suggests that modifications to the carboxamide and pyridine portions can significantly affect antibacterial potency and selectivity (Egawa et al., 1984).
Kinase Inhibition for Cancer Therapy
Furthermore, derivatives of this compound have been explored as kinase inhibitors, a crucial target in cancer therapy. The synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which share a similar core structure, demonstrates the potential of such compounds in anticancer drug development. These compounds have shown promising activity in inhibiting various kinases implicated in cancer progression, underscoring the versatility of this chemical scaffold in medicinal chemistry (Wada et al., 2012).
Neuropharmacology and Neuroimaging
In neuropharmacology, this compound derivatives have been investigated for their potential in neuroimaging and as therapeutic agents for neurological disorders. The modification of these compounds to create PET tracers for imaging monoamine oxidase B (MAO-B) in neuropsychiatric diseases highlights their significance in the development of diagnostic tools and therapeutic agents (Beer et al., 1995).
Mecanismo De Acción
Target of Action
Pyridine derivatives, like 2-Chloro-3-fluoropyridine, are often used as building blocks in the synthesis of various pharmaceuticals. The specific targets of these compounds can vary widely depending on the final structure of the drug .
Mode of Action
The mode of action would depend on the specific biochemical target of the compound. For example, if the compound were to be used in the synthesis of a kinase inhibitor, it might bind to the ATP-binding pocket of the kinase, preventing the kinase from phosphorylating its substrates .
Biochemical Pathways
Again, this would depend on the specific target of the compound. Using the kinase inhibitor example, the compound could affect signaling pathways that are regulated by phosphorylation .
Pharmacokinetics
The ADME properties of the compound would depend on its final structure after synthesis and could be influenced by factors such as its size, charge, lipophilicity, and the presence of functional groups that can undergo metabolic reactions .
Result of Action
The molecular and cellular effects of the compound would depend on its specific mode of action and could range from the inhibition of cell proliferation in the case of a kinase inhibitor to the modulation of ion channel activity .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules that can interact with the compound .
Propiedades
IUPAC Name |
2-chloro-N-ethyl-3-fluoropyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O/c1-2-11-8(13)5-3-4-12-7(9)6(5)10/h3-4H,2H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXXFTRXERCDDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C(=NC=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1450600.png)

![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1450602.png)




![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B1450610.png)
![Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid](/img/structure/B1450611.png)



![7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1450619.png)

